molecular formula C10H12O2 B14010558 5-Hydroxy-2-isopropylbenzaldehyde CAS No. 532966-81-7

5-Hydroxy-2-isopropylbenzaldehyde

Cat. No.: B14010558
CAS No.: 532966-81-7
M. Wt: 164.20 g/mol
InChI Key: LOSOOQMIHYWSDD-UHFFFAOYSA-N
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Description

5-Hydroxy-2-isopropylbenzaldehyde is an organic compound with the molecular formula C10H12O2 It is a derivative of benzaldehyde, characterized by the presence of a hydroxyl group at the 5-position and an isopropyl group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-isopropylbenzaldehyde typically involves the hydroxylation of 2-isopropylbenzaldehyde. One common method is the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective hydroxylation at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

    Reduction: Reduction of the aldehyde group can yield alcohol derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Acid chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.

Major Products:

    Oxidation: 5-Hydroxy-2-isopropylbenzoic acid.

    Reduction: 5-Hydroxy-2-isopropylbenzyl alcohol.

    Substitution: Various esters or ethers depending on the substituent introduced.

Scientific Research Applications

5-Hydroxy-2-isopropylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-isopropylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

  • 2-Hydroxy-5-isopropylbenzaldehyde
  • 2-Hydroxy-3-isopropylbenzaldehyde
  • 3-Isopropylbenzaldehyde

Comparison: 5-Hydroxy-2-isopropylbenzaldehyde is unique due to the specific positioning of the hydroxyl and isopropyl groups, which can influence its reactivity and interactions. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications where other isomers may not be as effective.

Properties

CAS No.

532966-81-7

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

5-hydroxy-2-propan-2-ylbenzaldehyde

InChI

InChI=1S/C10H12O2/c1-7(2)10-4-3-9(12)5-8(10)6-11/h3-7,12H,1-2H3

InChI Key

LOSOOQMIHYWSDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)O)C=O

Origin of Product

United States

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